1-N-Boc-4-(2-furfurylmethylamino)piperidine
Overview
Description
1-N-Boc-4-(2-furfurylmethylamino)piperidine, also known as tert-butyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate, is a chemical compound with the molecular formula C15H24N2O3 and a molecular weight of 280.37 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a furfurylmethylamino group and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Boc-4-(2-furfurylmethylamino)piperidine typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group to form 1-Boc-piperidine.
N-Alkylation: The protected piperidine is then subjected to N-alkylation with furfurylmethylamine under basic conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same synthetic routes mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-N-Boc-4-(2-furfurylmethylamino)piperidine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions to yield the free amine.
Substitution Reactions: The furfurylmethylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furfuryl moiety.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
Deprotection: Yields the free amine derivative.
Substitution: Yields substituted piperidine derivatives.
Oxidation: Yields oxidized furfuryl derivatives.
Scientific Research Applications
1-N-Boc-4-(2-furfurylmethylamino)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-N-Boc-4-(2-furfurylmethylamino)piperidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-N-Boc-4-(2-hydroxyethylamino)piperidine
- 1-N-Boc-4-(2-methoxyethylamino)piperidine
- 1-N-Boc-4-(2-phenylethylamino)piperidine
Uniqueness
1-N-Boc-4-(2-furfurylmethylamino)piperidine is unique due to the presence of the furfurylmethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 4-(furan-2-ylmethylamino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-8-6-12(7-9-17)16-11-13-5-4-10-19-13/h4-5,10,12,16H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYHQCQBDNMUDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375504 | |
Record name | 1-N-Boc-4-(2-furfurylmethylamino)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883516-51-6 | |
Record name | 1-N-Boc-4-(2-furfurylmethylamino)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-((furan-2-ylmethyl)amino)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.